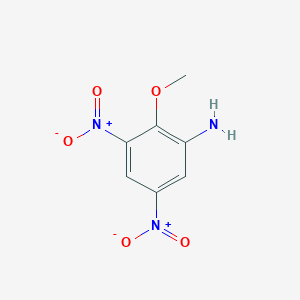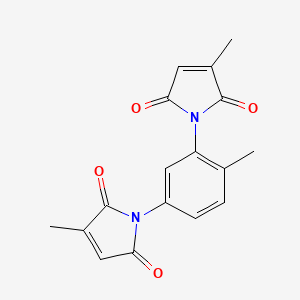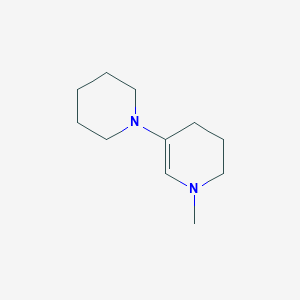
1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that features a piperidine ring fused with a tetrahydropyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydropyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
Piperidine: A simpler analog with a single piperidine ring.
Tetrahydropyridine: Another related compound with a tetrahydropyridine ring.
N-Methylpiperidine: A compound with a similar structure but lacking the tetrahydropyridine ring.
Uniqueness: 1-Methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions compared to its simpler analogs .
Propiedades
Número CAS |
111886-73-8 |
|---|---|
Fórmula molecular |
C11H20N2 |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-methyl-5-piperidin-1-yl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H20N2/c1-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h10H,2-9H2,1H3 |
Clave InChI |
QSQJWAIYUPSFEQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(=C1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
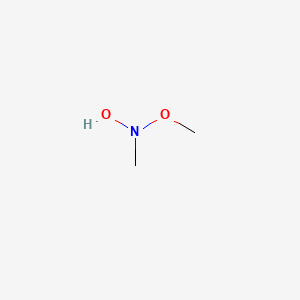

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
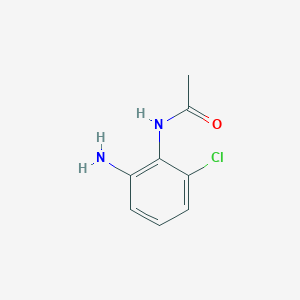
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
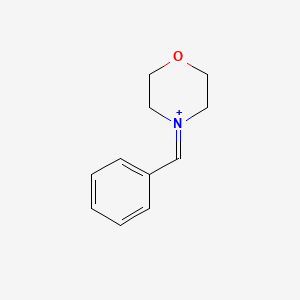
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
